molecular formula C19H15N3O2 B5782129 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide

2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B5782129
M. Wt: 317.3 g/mol
InChI Key: JCUNMAKZDQTQCV-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide, also known as AG490, is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide exerts its effects by selectively inhibiting the JAK/STAT signaling pathway, which plays a critical role in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer and autoimmune diseases, making it an attractive therapeutic target. By blocking this pathway, 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide can inhibit cancer cell growth and proliferation, as well as reduce inflammation and immune activation.
Biochemical and Physiological Effects:
2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, the use of 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide in lab experiments is limited by its potential toxicity and off-target effects. Careful dose optimization and selection of appropriate controls are necessary to ensure the validity of experimental results.

Future Directions

There are several potential future directions for research on 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide. These include investigating its potential therapeutic applications in specific types of cancer and autoimmune diseases, as well as exploring its effects on other signaling pathways and cellular processes. Additionally, further studies are needed to optimize the dosing and delivery of 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide to minimize toxicity and off-target effects.

Synthesis Methods

2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-methoxybenzaldehyde with indole-3-acetic acid, followed by the reaction with acryloyl chloride and cyanogen bromide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, including prostate cancer, breast cancer, and leukemia, by blocking the JAK/STAT signaling pathway. 2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic option for autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

(E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-16-8-6-15(7-9-16)22-19(23)13(11-20)10-14-12-21-18-5-3-2-4-17(14)18/h2-10,12,21H,1H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUNMAKZDQTQCV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)prop-2-enamide

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